molecular formula C12H5F3N4 B1334526 Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- CAS No. 113710-34-2

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-

Cat. No. B1334526
M. Wt: 262.19 g/mol
InChI Key: NHPLAKMRDIMLGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups involved the reaction of the relevant 2-bromo-9,10-arylanthracene precursor with 3-trifluoromethylphenylboronic acid, Pd(PPh3)4, and K2CO3 in a solvent mixture of toluene/H2O/ethanol . Another study reported the asymmetric preparation of ®-1-[3-(trifluoromethyl)phenyl]ethanol using recombinant E. coli whole cells .


Chemical Reactions Analysis

The chemical reactions involving “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” or similar compounds have been studied. For example, amino-functionalized model surfaces were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate . Another study reported the electroluminescence properties of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” can be inferred from similar compounds. For instance, trifluoromethyl probes are preferred for 19F NMR studies of proteins due to their three-fold amplification in the signal-to-noise ratio resulting from three equivalent nuclei .

Scientific Research Applications

  • Peptide Photoaffinity Reagents : A study by Shih and Bayley (1985) discusses the preparation and potential uses of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine. This compound could be a valuable building block for peptide photoaffinity reagents, offering significant advantages in biochemical studies (Shih & Bayley, 1985).

  • Synthesis of Tetrahydroisoquinolines : Research by Craig, Daniels, and Mackenzie (1992) demonstrated a method for synthesizing tetrahydroisoquinolines, using a similar compound. These findings could have implications for the development of new pharmaceuticals (Craig, Daniels, & Mackenzie, 1992).

  • Nonlinear Optical Limiting in Thiophene Dyes : A study by Anandan et al. (2018) explored the use of related thiophene dyes in optoelectronic devices. These dyes, including derivatives of the compound , showed promising results in protecting human eyes and optical sensors (Anandan et al., 2018).

  • Inhibitors of Human Leukocyte Elastase : Bernstein et al. (1995) developed potent inhibitors of human leukocyte elastase, using a trifluoromethyl ketone-based series that included the 3-amino substituent of the compound . These inhibitors showed potential in treating lung damage (Bernstein et al., 1995).

  • Air-Persistent Monomeric (Amino)(Carboxy) Radicals : A research by Mahoney et al. (2015) synthesized monomeric (amino)(carboxy) radicals featuring similar structures. These compounds showed unexpected stability in air, which could be significant for various chemical applications (Mahoney et al., 2015).

  • Two-Photon Cellular Imaging : Zhu et al. (2013) used a similar compound in the development of fluorescent nanoparticles for cellular imaging, demonstrating their potential in bio-molecule/drug delivery and fluorescence imaging (Zhu et al., 2013).

  • Non-Linear Optical Effects in Organic Luminogens : A study by Qian et al. (2015) showed that a related compound exhibited unique aggregation-induced emission characteristics and could be used in advanced materials for optical imaging (Qian et al., 2015).

  • Bioreduction in Pharmaceutical Synthesis : Yu et al. (2018) discovered an enzyme from Burkholderia cenocepacia that showed potential in the bioreduction of a compound similar to Ethenetricarbonitrile. This enzyme could be useful in synthesizing chiral alcohols for pharmaceutical applications (Yu et al., 2018).

Safety And Hazards

The safety data sheets (SDS) of “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” can be found on various chemical supplier websites . These SDS provide information about the potential hazards, safe handling procedures, and emergency measures.

Future Directions

The future directions for “Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-” could involve its use in the synthesis of new compounds and in various applications, as suggested by the synthesis and electroluminescence properties of similar compounds .

properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F3N4/c13-12(14,15)9-2-1-3-10(4-9)19-11(7-18)8(5-16)6-17/h1-4,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPLAKMRDIMLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=C(C#N)C#N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399045
Record name Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-

CAS RN

113710-34-2
Record name Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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